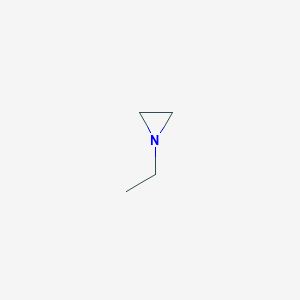
1-Ethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylaziridine, also known as this compound, is a useful research compound. Its molecular formula is C4H9N and its molecular weight is 71.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azirines - Aziridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-Ethylaziridine (C4H9N) is characterized by its three-membered aziridine ring, which contributes to its reactivity. The compound exhibits significant ring strain, making it a good candidate for nucleophilic attack and subsequent polymerization reactions.
Polymerization Applications
This compound is primarily utilized in the synthesis of polyethylenimine (PEI) through ring-opening polymerization (ROP). This process allows for the production of polymers with varying molecular weights and architectures, which are crucial for applications in:
- Non-viral Gene Delivery : PEI derivatives synthesized from this compound are employed as vectors for gene transfection due to their ability to condense DNA and facilitate cellular uptake. The high amine density of PEI enhances its efficacy in this application .
- CO2 Capture : The amine-rich structure of PEI makes it effective for CO2 adsorption, providing a potential solution for reducing greenhouse gas emissions .
- Antimicrobial Coatings : The antimicrobial properties of PEI derivatives have led to their use in coatings that prevent microbial growth on various surfaces .
Synthesis of Pharmaceuticals
The reactive nature of this compound allows it to serve as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitutions makes it valuable in the development of new drug candidates. For example, aziridines can be transformed into more complex structures through diverse synthetic pathways, leading to compounds with potential therapeutic effects .
Material Science Applications
In material science, this compound is used as a precursor to create novel materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Additionally, the compound's reactivity allows for functionalization that tailors materials for specific applications, such as:
- Inkjet Paper Production : As an additive, this compound can improve the adhesion and performance of inks on paper substrates .
- Organic Light Emitting Diodes (OLEDs) : The compound's derivatives are explored as electron injection layers in OLED technology due to their favorable electronic properties .
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- A study published in ACS Publications detailed the use of aziridines in synthesizing polyethylenimine via ROP, emphasizing its importance in developing materials for CO2 capture and gene delivery systems .
- Research conducted by Wurm et al. reviewed advancements in aziridine polymerizations, noting the challenges and opportunities presented by these compounds in creating new macromolecular architectures .
Propriétés
Numéro CAS |
1072-45-3 |
|---|---|
Formule moléculaire |
C4H9N |
Poids moléculaire |
71.12 g/mol |
Nom IUPAC |
1-ethylaziridine |
InChI |
InChI=1S/C4H9N/c1-2-5-3-4-5/h2-4H2,1H3 |
Clé InChI |
UJGVUACWGCQEAO-UHFFFAOYSA-N |
SMILES |
CCN1CC1 |
SMILES canonique |
CCN1CC1 |
Key on ui other cas no. |
1072-45-3 |
Synonymes |
1-Ethylaziridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















